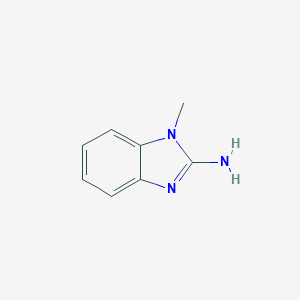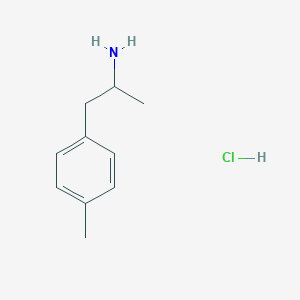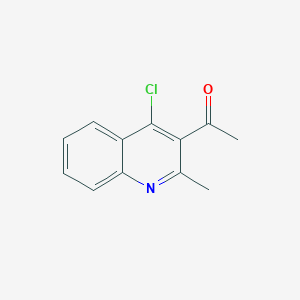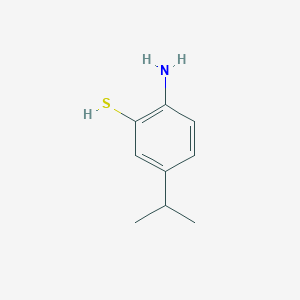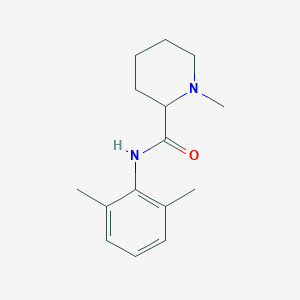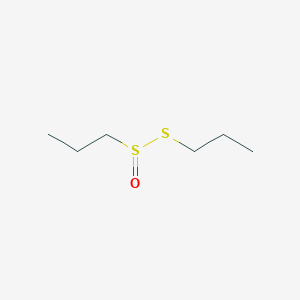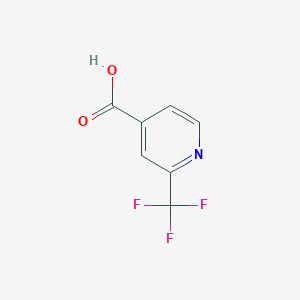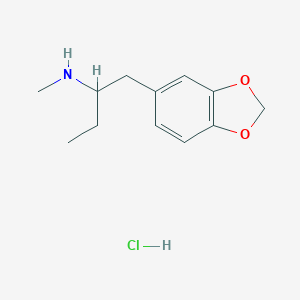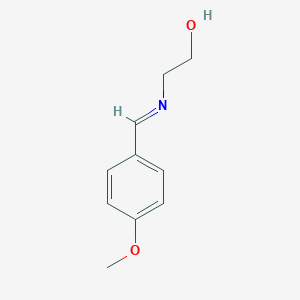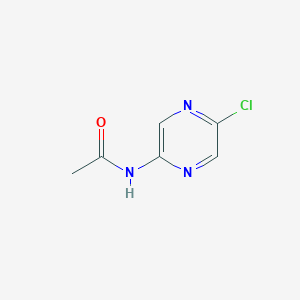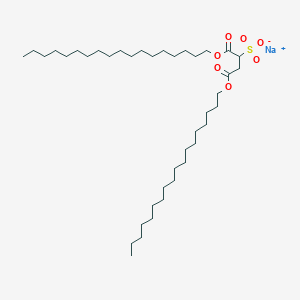
Sodium 1,4-dioctadecyl sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,4-dioctadecyl sulphonatosuccinate, also known as AOT, is a synthetic surfactant that has been extensively studied for its unique properties. AOT is commonly used in various scientific research applications due to its ability to form stable micelles in aqueous solutions.
Mecanismo De Acción
The mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate is based on its ability to form micelles in aqueous solutions. Micelles are formed when the hydrophobic tails of the surfactant molecules cluster together, while the hydrophilic heads remain in contact with the aqueous solution. This arrangement allows hydrophobic compounds to be solubilized within the micelle core, which increases their solubility and bioavailability.
Efectos Bioquímicos Y Fisiológicos
Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have minimal toxicity and is considered safe for use in scientific research applications. It has been extensively studied for its effects on various biological systems, including the respiratory, cardiovascular, and nervous systems. Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate also has a high solubilization capacity, which makes it an efficient choice for solubilizing compounds in small volumes. However, Sodium 1,4-dioctadecyl sulphonatosuccinate has some limitations for use in lab experiments. It can be difficult to remove from samples, which may interfere with downstream analysis. Additionally, Sodium 1,4-dioctadecyl sulphonatosuccinate can be sensitive to changes in pH and temperature, which may affect its stability and solubilization capacity.
Direcciones Futuras
There are several future directions for further research on Sodium 1,4-dioctadecyl sulphonatosuccinate. One area of interest is the development of new synthesis methods that can produce Sodium 1,4-dioctadecyl sulphonatosuccinate with improved properties. Additionally, further investigation is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its effects on various biological systems. Finally, there is potential for the use of Sodium 1,4-dioctadecyl sulphonatosuccinate in various industrial applications, including the development of new drug delivery systems and the solubilization of hydrophobic compounds in the food and cosmetic industries.
Conclusion:
In conclusion, Sodium 1,4-dioctadecyl sulphonatosuccinate is a synthetic surfactant that has been extensively studied for its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments, including its high solubilization capacity and cost-effectiveness. However, Sodium 1,4-dioctadecyl sulphonatosuccinate also has some limitations, including its sensitivity to changes in pH and temperature. Further research is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its potential applications in various industries.
Métodos De Síntesis
Sodium 1,4-dioctadecyl sulphonatosuccinate is synthesized by reacting octadecylamine with maleic anhydride in the presence of sodium bisulfite. This reaction produces the sodium salt of 1,4-dioctadecyl sulphonatosuccinate, which is Sodium 1,4-dioctadecyl sulphonatosuccinate. The synthesis process can be further optimized by adjusting the reaction conditions such as temperature, pressure, and reactant concentration.
Aplicaciones Científicas De Investigación
Sodium 1,4-dioctadecyl sulphonatosuccinate has been extensively used in various scientific research applications due to its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has been used to study the behavior of surfactants in micellar systems, as well as to investigate the properties of various compounds such as proteins, enzymes, and DNA.
Propiedades
Número CAS |
10027-28-8 |
|---|---|
Nombre del producto |
Sodium 1,4-dioctadecyl sulphonatosuccinate |
Fórmula molecular |
C40H77NaO7S |
Peso molecular |
725.1 g/mol |
Nombre IUPAC |
sodium;1,4-dioctadecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C40H78O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44,45);/q;+1/p-1 |
Clave InChI |
MNUUUYJEIIJTKT-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
10027-28-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



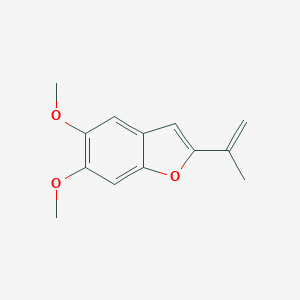
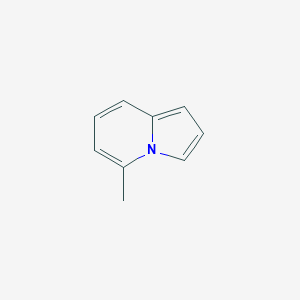
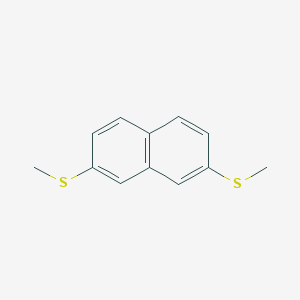
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
